N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
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Description
N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S2 and its molecular weight is 440.5. The purity is usually 95%.
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Scientific Research Applications
Monoacylglycerol Lipase (MAGL) Inhibition
- Application : N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide (also known as JNJ-42226314) is a reversible and highly selective MAGL inhibitor. It competitively inhibits MAGL with respect to the 2-AG substrate. By modulating 2-AG levels, MAGL inhibitors like JNJ-42226314 have potential therapeutic effects in mood regulation, appetite control, pain management, and inflammation .
Antinociceptive Efficacy in Pain Models
- Application : JNJ-42226314 demonstrated antinociceptive efficacy in both rat models of inflammatory pain (complete Freund’s adjuvant–induced radiant heat hypersensitivity) and neuropathic pain (chronic constriction injury–induced cold hypersensitivity). At a lower dose (3 mg/kg), it provided neuropathic antinociception without causing hippocampal synaptic depression or altered sleep onset .
Enhancement of Endocannabinoid Levels
- Application : JNJ-42226314 increased 2-AG levels by inhibiting MAGL, indirectly leading to CB1 receptor occupancy. This enhancement of endocannabinoid signaling may have therapeutic implications in various central nervous system disorders .
Sulphonamide Group in Oxadiazoles
- Application : The sulphonamide group in oxadiazole derivatives enhances antidiabetic activities. Although not directly related to JNJ-42226314, this information highlights the broader relevance of sulphonamide-containing compounds in drug discovery .
Functionalized Azetidines
properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S2/c1-14-3-2-4-17(11-14)29(26,27)21-10-9-19(23)22-12-18(13-22)28(24,25)16-7-5-15(20)6-8-16/h2-8,11,18,21H,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCFCFWZGECPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.